Dibenzosuberenone
Overview
Description
5H-dibenzo[a,d]cyclohepten-5-one: is an organic compound with the molecular formula C15H10O and a molecular weight of 206.24 g/mol . It is also known by other names such as 2,3:6,7-Dibenzosuberen-4-on-1 and Dibenzotropone . This compound is characterized by its unique structure, which consists of a seven-membered ring fused to two benzene rings.
Mechanism of Action
Target of Action
Dibenzosuberenone, also known as 5-Dibenzosuberenone, is a compound that has been found to have significant biological activity It is known that compounds containing the this compound unit have been effective for the treatment of depressive disorders . These compounds, including tricyclic antidepressants (TCAs), mostly affect the autonomic and central nervous systems .
Mode of Action
It is known that tcas, which contain this compound moieties, interact with the autonomic and central nervous systems . They are believed to inhibit the reuptake of norepinephrine and serotonin, two neurotransmitters that play a crucial role in mood regulation .
Biochemical Pathways
It is known that tcas, which contain this compound moieties, affect the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, TCAs increase their concentration in the synaptic cleft, enhancing their signaling and leading to improved mood .
Result of Action
It is known that compounds containing the this compound unit have been effective for the treatment of depressive disorders . These compounds, including TCAs, are believed to exert their therapeutic effects by modulating neurotransmitter signaling in the brain .
Biochemical Analysis
Biochemical Properties
Dibenzosuberenone is involved in various biochemical reactions. It is a part of the structure of tricyclic antidepressants (TCAs) which are known to affect the autonomic and central nervous systems
Cellular Effects
As a component of TCAs, it is known to influence cell function, particularly in the nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- Industrial production methods for 5H-dibenzo[a,d]cyclohepten-5-one are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorosulphonyl isocyanate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- 5H-dibenzo[a,d]cyclohepten-5-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex polycyclic compounds .
Biology:
- The compound has been studied for its potential biological activities, including its interactions with various enzymes and receptors .
Medicine:
- Research is ongoing to explore the potential medicinal applications of 5H-dibenzo[a,d]cyclohepten-5-one and its derivatives, particularly in the development of new therapeutic agents .
Industry:
Comparison with Similar Compounds
- Dibenzosuberone
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Dibenzocycloheptadienone
Comparison:
- Dibenzosuberone and 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one share a similar core structure with 5H-dibenzo[a,d]cyclohepten-5-one but differ in the presence of additional functional groups or hydrogenation states .
- Dibenzocycloheptadienone is another related compound with a similar ring system but different substituents .
Uniqueness:
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVTZAIYUGUKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062274 | |
Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222-33-5 | |
Record name | Dibenzo[a,d]cyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2222-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzosuberenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86151 | |
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Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,f]cyclohepten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBENZOSUBERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJHQ6T1YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dibenzosuberenone (also known as 5H-dibenzo[a,d]cyclohepten-5-one) has the molecular formula C15H10O and a molecular weight of 206.24 g/mol. []
A: this compound has been characterized using various spectroscopic techniques, including NMR, UV-Vis, fluorescence, and HRMS. [, , , , , ] For example, NMR spectroscopy has been used to study the conformational behavior of this compound and related ketones. [] Single-crystal X-ray crystallography has also been employed to determine the structures of this compound derivatives. [, , ]
ANone: this compound can be synthesized via various methods, including:
- Radical bromination followed by dehydrohalogenation: This alternative approach involves radical bromination of the precursor using 2,2’-azo-bis-isobutyronitrile (AIBN), followed by dehydrohalogenation under basic conditions to yield the desired this compound derivative. []
- Multi-step synthesis using [14C]-dimethylformamide: This approach utilizes [14C]-DMF as a precursor and offers advantages over methods employing 14CO2. This method has been successfully employed to synthesize [5-14C]-dibenzosuberenone with high specific activity. []
A: Yes, this compound derivatives can undergo ring-expanding rearrangements. For instance, a benzo-fused tris-cycloheptenylene containing three this compound units underwent a 1,2-rearrangement upon π-extension during a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This resulted in the formation of negatively curved polycyclic aromatic hydrocarbons. []
A: this compound can undergo mCPBA-mediated condensation reactions with 1,2-diaminobenzenes and carboxylic acids. These reactions lead to the formation of polycyclic products and β-hydroxyesters, respectively. [, ]
ANone: this compound and its derivatives have found applications in various fields:
- Organic Electronics: this compound derivatives have shown promise as active materials in organic electronic devices. For example, a triphenylamine-dibenzosuberenone-based conjugated organic material exhibited photovoltaic properties and was successfully incorporated into a dye-sensitized solar cell structure. []
- Fluorescent probes: Dihydropyridazine-appended dibenzosuberenones represent a new class of fluorophores. These compounds display interesting photophysical properties and have potential applications in sensing applications, such as the detection of fluoride ions. [, ]
- Photo- and Thermochromic Switches: Certain this compound derivatives exhibit photo- and thermochromic properties. These compounds undergo reversible structural transformations upon exposure to light or heat, resulting in distinct color changes. []
A: The presence of a central seven-membered ring in this compound and its derivatives significantly influences their properties. For instance, the ring strain associated with the seven-membered ring can be relieved through isomerization, leading to the formation of spiro anthrones with distinct photo- and thermochromic behaviors. [] Additionally, the electronic properties of this compound derivatives can be tuned by introducing various substituents, impacting their performance in organic electronics and other applications. [, ]
A: Yes, computational chemistry techniques have been utilized to investigate the properties and reactivity of this compound and its derivatives. For example, DFT calculations were performed to rationalize the fluxionality observed in cobalt-stabilized cations derived from this compound. These calculations provided insights into the energy barriers associated with cation migration between cobalt centers. []
ANone: Currently, limited information is available regarding the ecotoxicological effects and environmental fate of this compound. Further research is necessary to assess its potential impact on the environment and develop strategies for mitigation if needed.
A: While this compound offers unique structural features and properties, other compounds may serve as alternatives depending on the specific application. For instance, other aromatic ketones like fluorenone, xanthone, thioxanthone, and acridone have been explored for the synthesis of π-extended molecules with potential applications in organic electronics. [] Further research is needed to identify and characterize alternative compounds with comparable or superior performance.
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